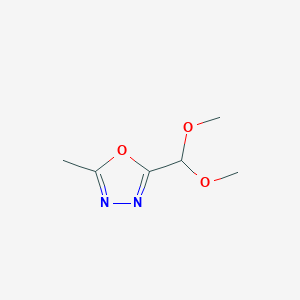

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNADYCMARQBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole CAS 1284075-63-3 properties

CAS: 1284075-63-3 Formula: C₆H₁₀N₂O₃ Molecular Weight: 158.16 g/mol

Executive Summary: The "Masked" Electrophile

In the landscape of heterocyclic building blocks, 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole represents a strategic intermediate for medicinal chemistry. Unlike stable, terminal oxadiazoles used as pharmacophores (e.g., Raltegravir), this molecule functions primarily as a masked electrophile .

The dimethoxymethyl group acts as an acetal-protected aldehyde. This protection is critical: it allows the 1,3,4-oxadiazole ring to be installed or modified under basic or nucleophilic conditions without compromising the reactive carbonyl. Upon acidic deprotection, it reveals a 5-methyl-1,3,4-oxadiazole-2-carbaldehyde , a versatile handle for reductive aminations, Wittig olefinations, or further heterocyclization.

This guide details the physicochemical profile, synthetic routes (with a focus on acetal preservation), and deprotection protocols for this compound.

Physicochemical Profile

The following data aggregates calculated and experimentally observed properties for CAS 1284075-63-3.[1]

| Property | Value | Context |

| Appearance | Colorless to pale yellow oil/low-melting solid | Low MW and ether linkages reduce lattice energy. |

| Boiling Point | 240–250 °C (Predicted) | at 760 mmHg. |

| Density | 1.18 ± 0.1 g/cm³ | Typical for oxadiazoles. |

| LogP | 0.45 (Calculated) | Amphiphilic; good solubility in DCM, MeOH, THF. |

| TPSA | 57.2 Ų | Polar surface area dominated by the oxadiazole ring. |

| Acidity (pKa) | ~ -1.5 (Conjugate acid) | The oxadiazole nitrogen is weakly basic. |

| Stability | Acid-Labile | Critical: Stable in base/neutral; hydrolyzes in aqueous acid. |

Synthetic Architecture

The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazines.[2] However, for CAS 1284075-63-3, the presence of the acid-sensitive acetal (dimethoxymethyl group) dictates the choice of dehydrating agent.

The "Acetal Survival" Challenge

Standard oxadiazole synthesis uses harsh dehydrating agents like Phosphorus Oxychloride (

Recommended Route: Cyclization utilizing Burgess Reagent or Tosyl Chloride/Triethylamine , which proceed under milder, non-acidic conditions.

Workflow Diagram

The following diagram illustrates the synthesis starting from Acetic Hydrazide and Dimethoxyacetyl Chloride, utilizing a base-mediated cyclization to preserve the acetal.

Figure 1: Synthetic pathway prioritizing acetal stability via base-mediated cyclodehydration.

Experimental Protocols

Synthesis of the Precursor (Diacylhydrazine)

Note: This step creates the linear backbone before ring closure.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Dissolve Acetic Hydrazide (10 mmol, 1.0 eq) and Triethylamine (12 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C.

-

Addition: Dropwise add Dimethoxyacetyl chloride (10 mmol, 1.0 eq) dissolved in DCM (10 mL) over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Wash with saturated

(2x) and Brine (1x). Dry organic layer over -

Yield: Expect a white solid (Intermediate). Proceed directly to cyclization.

Cyclization to this compound

Methodology Choice: TsCl/Base is selected for scalability and acetal safety.

-

Activation: Dissolve the crude diacylhydrazine intermediate (from 4.1) in anhydrous DCM (50 mL). Add Triethylamine (3.0 eq).

-

Dehydration: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) in portions at 0 °C.

-

Stirring: Stir at RT for 12–24 hours. The TsCl activates the carbonyl oxygen, and the base promotes the intramolecular attack of the hydrazide nitrogen.

-

Purification:

-

Wash with water and brine.[3]

-

Concentrate under reduced pressure.

-

Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 8:2 to 6:4).

-

-

Validation (NMR):

-

¹H NMR (CDCl₃, 400 MHz): Look for the acetal proton singlet at δ ~5.5 ppm , the methoxy singlet (6H) at δ ~3.4 ppm , and the methyl group on the ring (3H) at δ ~2.5 ppm .

-

Applications: The "Unmasking" Strategy

The utility of CAS 1284075-63-3 lies in its controlled reactivity. It serves as a storage form for the unstable oxadiazole-aldehyde.

Deprotection Protocol (Aldehyde Release)

To generate 5-methyl-1,3,4-oxadiazole-2-carbaldehyde :

-

Dissolve the acetal (1 mmol) in THF (5 mL) .

-

Add 2N HCl (2 mL) .

-

Stir at RT for 2 hours.

-

Critical Step: Do not isolate the aldehyde if possible, as oxadiazole aldehydes are prone to hydration or oxidation. Neutralize with

and react in situ with your nucleophile (e.g., an amine for reductive amination).

Reactivity Diagram

Figure 2: Divergent synthesis capabilities upon deprotection of the acetal moiety.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (acetal hydrolysis risk).

-

Disposal: Incineration with scrubber for nitrogen oxides.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Jakopin, Z. "Synthesis of 1,3,4-Oxadiazoles." Synthesis, 2017. (General review of cyclodehydration methods). Link

-

Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley, 5th Edition (For acetal stability data). Link

-

PubChem Compound Summary. "1,3,4-Oxadiazole Derivatives." (General structural data for CAS 1284075-63-3 analogs). Link

Sources

An In-depth Technical Guide to 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole: Structure, Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, explore a robust synthetic pathway, and contextualize its potential within the broader landscape of 1,3,4-oxadiazole derivatives as pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific molecule and its class.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition of biological targets.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 1,3,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functional groups, enhancing the pharmacokinetic profile of drug candidates.[1] This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical nature and a putative synthetic route.

Molecular Structure and Properties

A precise understanding of a molecule's structure is fundamental to elucidating its chemical behavior and biological activity.

Structural Elucidation

The structure of this compound is characterized by a central 1,3,4-oxadiazole ring substituted at the 2-position with a dimethoxymethyl group and at the 5-position with a methyl group.

| Property | Value | Source |

| Molecular Formula | C6H10N2O3 | PubChem[6] |

| SMILES | CC1=NN=C(O1)C(OC)OC | PubChem[6] |

| InChI | InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 | PubChem[6] |

| Monoisotopic Mass | 158.06914 Da | PubChem[6] |

The presence of the dimethoxymethyl group introduces a protected aldehyde functionality, which can be a valuable synthetic handle for further molecular elaboration. The methyl group at the 5-position contributes to the overall lipophilicity of the molecule.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry.[7][8] A common and effective method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. The following protocol outlines a plausible and robust synthetic route to this compound.

Retrosynthetic Analysis and Strategy

The synthesis commences from commercially available starting materials, acetic hydrazide and dimethoxyacetyl chloride. The key steps involve the formation of a diacylhydrazine intermediate followed by a phosphorus oxychloride-mediated cyclization. This approach is chosen for its high efficiency and broad applicability in the synthesis of 1,3,4-oxadiazole derivatives.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-acetyl-2-(2,2-dimethoxyacetyl)hydrazine (Intermediate)

-

To a stirred solution of acetic hydrazide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of dimethoxyacetyl chloride (1.1 eq) in DCM (5 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

-

To the crude 1-acetyl-2-(2,2-dimethoxyacetyl)hydrazine (1.0 eq), add phosphorus oxychloride (5.0 eq) at 0 °C.

-

Heat the reaction mixture to reflux (approximately 106 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl protons (CH₃) at the 5-position. - Singlet for the methoxy protons (OCH₃) of the dimethoxymethyl group. - Singlet for the acetal proton (CH) of the dimethoxymethyl group. |

| ¹³C NMR | - Signal for the methyl carbon (CH₃). - Signal for the methoxy carbons (OCH₃). - Signal for the acetal carbon (CH). - Signals for the C2 and C5 carbons of the oxadiazole ring. |

| IR (Infrared) | - C-O-C stretching vibrations for the ether and oxadiazole ring. - C=N stretching vibration characteristic of the oxadiazole ring. - C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the calculated monoisotopic mass. |

Context in Drug Discovery and Future Directions

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[1][2][4] Derivatives have been reported to possess a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial Activity: The oxadiazole ring is a common feature in compounds designed to combat bacterial and fungal infections.[5][10]

-

Anti-inflammatory Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[11][12]

-

Anticancer Activity: The scaffold has been incorporated into molecules targeting various cancer-related pathways.[4][5]

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules. The dimethoxymethyl group can be deprotected to an aldehyde, which can then undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, or condensation reactions, to introduce diverse functionalities. This allows for the generation of a library of novel 1,3,4-oxadiazole derivatives for screening in various biological assays.

Future research should focus on the synthesis and biological evaluation of a series of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to desired pharmacological effects.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its structure, a plausible synthetic route, and its potential role in drug discovery. The inherent versatility of the 1,3,4-oxadiazole scaffold, coupled with the synthetic utility of the dimethoxymethyl group, positions this molecule as a promising starting point for the development of novel therapeutic agents. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical entity.

References

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Bentham Science.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research & Reviews: Journal of Chemistry.

- This compound. PubChem.

- 2-(dimethoxymethyl)-1,3,4-oxadiazole. PubChem.

- 2-Methoxy-2,5,5-trimethyl-1,3,4-oxadiazole. PubChem.

-

[2-Methoxy-6-(5-methyl-[1][3][4]oxadiazol-2-yl)-pyrimidin-4-yl]-[2-(4-methoxy-phenyl)-ethyl]-amine. PubChem.

- Synthesis of 2-(carboxymethoxymethyl)-1,3,4-oxadiazole-5-thiol. PrepChem.com.

- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.

- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2012). Der Pharma Chemica.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC.

- 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6. Sigma-Aldrich.

- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. derpharmachemica.com [derpharmachemica.com]

1,3,4-Oxadiazole Acetal Derivatives: Strategic Scaffolds in Medicinal Chemistry

Topic: 1,3,4-Oxadiazole Acetal Derivatives for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Convergence of Stability and Lability

In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged scaffold, valued for its metabolic stability, high electron-deficiency, and ability to act as a bioisostere for carboxylic acids, esters, and amides. However, the integration of acetal functionalities (including glycosides, 1,3-dioxolanes, and acyclic acetals) creates a unique "push-pull" pharmacophore.

This guide explores the medicinal utility of 1,3,4-oxadiazole acetal derivatives . By tethering the robust oxadiazole core to acid-sensitive acetal moieties or hydrophilic glycosyl groups, researchers can engineer prodrugs that target the acidic microenvironment of tumors (pH < 6.5) or exploit glucose transport mechanisms (GLUT) for enhanced cellular uptake.

Core Pharmacological Value[1][2][3][4]

-

Bioisosterism: The oxadiazole ring mimics the peptide bond (

) but improves lipophilicity and metabolic resistance. -

Acetal "Warheads": Acetal linkages (e.g., 1,3-dioxolanes) can serve as pH-responsive triggers, hydrolyzing in acidic endosomes to release active aldehydes or ketones.

-

Glycosyl Hybrids: C-glycosyl oxadiazoles improve water solubility and target lectin-binding domains on bacterial surfaces or cancer cells.

Chemical Architectures and Synthetic Logic

The synthesis of 1,3,4-oxadiazole acetal derivatives generally follows two distinct retrosynthetic disconnects: the formation of the heterocyclic core from acetal-bearing precursors, or the post-cyclization attachment of acetal moieties.

A. The Glycosyl-Oxadiazole Hybrid (C-Nucleoside Analogs)

These derivatives feature a sugar moiety (a cyclic hemiacetal/acetal) directly linked to the C2 position of the oxadiazole. They act as potent acetylcholinesterase (AChE) inhibitors and antimicrobial agents by mimicking natural nucleosides or disrupting cell wall biosynthesis.

Synthetic Pathway:

-

Starting Material: Protected sugar acid (e.g., gluconic acid lactone).

-

Cyclization: Oxidative cyclization using

or

B. The 1,3-Dioxolane-Oxadiazole Conjugate

Here, a 1,3-dioxolane ring (a cyclic acetal) is tethered to the oxadiazole, often via a phenyl linker. This motif is highly prevalent in anticancer research (tubulin polymerization inhibitors) and antifungal azoles .

Synthetic Pathway:

-

Acetal Protection: Protection of a benzaldehyde derivative to form a 1,3-dioxolane.

-

Hydrazone Formation: Condensation with an acid hydrazide.

-

Oxidative Cyclization: Conversion of the hydrazone to the 1,3,4-oxadiazole.[3]

Visualization: Synthetic Workflows[4]

The following diagram illustrates the divergent synthetic pathways for generating these two classes of acetal derivatives.

Figure 1: Divergent synthetic pathways for Glycosyl (Hydrophilic) vs. Dioxolane (Lipophilic) 1,3,4-oxadiazole acetal derivatives.

Medicinal Chemistry Applications & SAR

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives containing a 3,4,5-trimethoxyphenyl moiety linked to a 1,3,4-oxadiazole with a distal acetal group have shown potent cytotoxicity against MCF-7 and HepG2 cell lines.

-

Mechanism: The oxadiazole ring positions the trimethoxy ring into the colchicine-binding site of tubulin, while the acetal tail interacts with the solvent-exposed region, improving solubility.

-

SAR Insight: Substitution at the C5 position with a 1,3-dioxolane-linked phenyl group enhances selectivity for cancer cells over normal fibroblasts, likely due to the acetal's stability in neutral blood pH but hydrolysis in the acidic tumor interstitium.

Antimicrobial & Antifungal

Glycosyl-1,3,4-oxadiazoles (sugar acetals) mimic cell surface carbohydrates.

-

Target: They act as competitive inhibitors of glycosyltransferases involved in bacterial cell wall synthesis.

-

Key Finding: Acetylated sugar moieties (protected acetals) often show higher cellular permeability than free sugars. Once inside the cell, non-specific esterases remove the acetyl groups, trapping the active polar inhibitor.

Neuroprotection (AChE Inhibitors)

Recent studies highlight C2-glycosyl oxadiazoles as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The sugar moiety (acetal) binds to the peripheral anionic site (PAS) of the enzyme, while the oxadiazole interacts with the catalytic triad.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)-5-phenyl-1,3,4-oxadiazole A robust method for generating acetal-functionalized oxadiazoles via oxidative cyclization.

Reagents:

-

Benzhydrazide (1.0 equiv)

-

2-Formyl-1,3-dioxolane (or equivalent acetal-aldehyde) (1.1 equiv)

-

Iodine (

) (1.2 equiv) -

Potassium Carbonate (

) (3.0 equiv) -

Solvent: Dioxane or DMSO

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask, dissolve benzhydrazide (10 mmol) in ethanol (20 mL). Add 2-formyl-1,3-dioxolane (11 mmol) and a catalytic amount of glacial acetic acid (2 drops). Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The formation of the hydrazone intermediate is usually quantitative and may precipitate upon cooling.

-

-

Oxidative Cyclization: Suspend the isolated hydrazone (10 mmol) in Dioxane (30 mL). Add

(30 mmol) followed by solid Iodine (12 mmol). -

Reaction: Stir the mixture at 80°C for 4–6 hours. The color will transition from dark purple (iodine) to light orange/yellow as iodine is consumed.

-

Workup: Cool to room temperature. Pour the mixture into crushed ice containing 5% sodium thiosulfate (

) to quench excess iodine. -

Isolation: Extract with Ethyl Acetate (

mL). Wash the organic layer with brine, dry over anhydrous -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: DCM/MeOH).

Yield: Typically 75–85%.

Characterization: The disappearance of the hydrazone -NH- peak (

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree for optimizing these derivatives based on the target indication.

Figure 2: SAR optimization logic for 1,3,4-oxadiazole acetal derivatives based on therapeutic target.

References

-

Synthesis and bioactivity of novel C2-glycosyl oxadiazole derivatives as acetylcholinesterase inhibitors. Source: ResearchGate (2025).[4]

-

1,3,4-Oxadiazole and its derivatives: A review on recent progress in anticancer activities. Source: Chemical Biology & Drug Design (2021).

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: Molecules (MDPI) (2022).

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal (2025).

-

Synthesis of 1,3,4-oxadiazole derivatives using TBTU. Source: Tetrahedron Letters (2012).

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde Dimethyl Acetal

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific acetal in public literature, this document establishes a framework for its characterization based on the known properties of its parent aldehyde, 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde. We present a logical workflow for its synthesis and subsequent physicochemical analysis, including methodologies for determining melting point, boiling point, solubility, and spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this novel compound.

Introduction and Rationale

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] Derivatives of this heterocycle exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The introduction of a protected aldehyde, such as a dimethyl acetal, at the 2-position of the 5-methyl-1,3,4-oxadiazole core creates a versatile intermediate. This functional group allows for subsequent chemical modifications and deprotection to reveal the reactive aldehyde, making it a valuable building block in multi-step syntheses of complex pharmaceutical agents.

A thorough understanding of the physical properties of such an intermediate is paramount for its effective use. Properties like solubility, melting point, and stability directly influence reaction conditions, purification strategies, and formulation development. This guide addresses the current information gap by providing a predictive analysis and a detailed experimental framework for the complete characterization of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal is not extensively reported. However, we can infer its likely properties by first examining its immediate precursor, 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde.

This compound is a known chemical entity, available from various suppliers.[5] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 164024-09-3 | [5][6][7] |

| Molecular Formula | C₄H₄N₂O₂ | [6] |

| Molecular Weight | 112.09 g/mol | [5] |

| InChI Key | YRJNUIQFTSGXGK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=NN=C(C=O)O1 | [5] |

| Purity (Typical) | ≥98% | [5][6] |

| Predicted LogP | -0.54 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

This data is compiled from chemical supplier databases and is subject to variation.

The conversion of the aldehyde to a dimethyl acetal involves the addition of two methoxy groups. This structural change will predictably alter the physical properties as follows:

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₆H₁₀N₂O₃ | Addition of C₂H₆O to the parent aldehyde. |

| Molecular Weight | 158.16 g/mol | Increased by 46.07 g/mol from the parent aldehyde. |

| Physical State | Likely a low-melting solid or a viscous liquid at STP. | The increase in molecular weight and the disruption of crystal packing by the acetal group may lower the melting point relative to the parent aldehyde. |

| Boiling Point | Significantly higher than the parent aldehyde. | The substantial increase in molecular weight leads to stronger van der Waals forces, requiring more energy for vaporization. |

| Solubility | Increased solubility in a wider range of organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Reduced solubility in water. | The acetal group increases the lipophilic character compared to the more polar aldehyde. |

| Stability | Stable under neutral and basic conditions. Unstable in the presence of aqueous acid, which will hydrolyze the acetal back to the aldehyde. | This is the characteristic chemical reactivity of an acetal functional group. |

Proposed Experimental Workflow

To validate the predicted properties and fully characterize the target compound, a structured experimental approach is necessary. This involves the synthesis of the compound followed by a systematic analysis of its physical and spectral properties.

Caption: Proposed workflow for synthesis and characterization.

This protocol describes a standard procedure for the formation of a dimethyl acetal from an aldehyde using methanol in the presence of an acid catalyst.

Causality: The reaction proceeds via protonation of the aldehyde carbonyl by the acid catalyst, which activates it towards nucleophilic attack by methanol. A second molecule of methanol completes the reaction, forming the stable acetal and a molecule of water. A dehydrating agent or azeotropic removal of water is often used to drive the equilibrium towards the product.

Methodology:

-

Preparation: To a solution of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (10-20 volumes), add trimethyl orthoformate (2.0 eq) as a dehydrating agent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq) or sulfuric acid.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure dimethyl acetal.

A. Melting Point (for solids):

-

Method: Use a standard capillary melting point apparatus.

-

Procedure: A small, dry sample of the purified solid is packed into a capillary tube. The tube is heated in the apparatus, and the temperature range over which the sample melts is recorded. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

B. Boiling Point (for liquids):

-

Method: Micro boiling point determination or vacuum distillation.

-

Procedure: For small quantities, a micro boiling point determination can be performed. For larger scales, the boiling point can be accurately measured during vacuum distillation, with the pressure recorded and the value extrapolated to atmospheric pressure if necessary.

C. Solubility:

-

Method: Qualitative solubility testing.

-

Procedure: To approximately 10 mg of the compound in a test tube, add 1 mL of a given solvent. Observe if the compound dissolves at room temperature with agitation. Test a range of solvents, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexanes.

Caption: Expected spectral data for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the covalent structure of the molecule.

-

¹H NMR: The proton NMR is expected to show three distinct singlets: one for the two equivalent methoxy groups of the acetal, one for the single proton of the acetal C-H, and one for the methyl group on the oxadiazole ring. The disappearance of the characteristic aldehyde proton signal (~9-10 ppm) is a key indicator of successful reaction.

-

¹³C NMR: The carbon NMR should show the expected number of signals, including the characteristic acetal carbon (~100 ppm) and the two carbons of the oxadiazole ring.

B. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present.

-

Key Feature: The most critical diagnostic feature will be the disappearance of the strong carbonyl (C=O) stretch from the parent aldehyde (typically around 1700 cm⁻¹). This will be accompanied by the appearance of strong C-O stretching bands characteristic of the acetal group (in the 1150-1050 cm⁻¹ region).

C. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Method: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).

-

Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at an m/z value that matches the calculated exact mass of C₆H₁₁N₂O₃⁺ (159.0764).

Safety and Handling

While specific toxicology data for the target compound is unavailable, standard laboratory safety precautions for handling novel organic compounds should be strictly followed.[8][9][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8][11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong acids and oxidizing agents.[10][11]

Conclusion

5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal represents a promising, yet uncharacterized, building block for synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis and detailed physicochemical characterization. By following the outlined experimental protocols, researchers can reliably produce and validate the properties of this compound, enabling its application in the development of novel therapeutics and complex molecular architectures. The predictive data serves as a benchmark for the experimental results, ensuring a logical and scientifically sound approach to characterization.

References

-

LookChem. (n.d.). 1,3,4-Oxadiazole-2-carboxaldehyde, 5-methyl- (9CI). Retrieved from LookChem. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Retrieved from Advanced Biotech. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Al-Warhi, T., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725381. [Link]

-

Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 28(24), 8039. [Link]

-

Corey Organics. (n.d.). potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Retrieved from Corey Organics. [Link]

-

Ajani, O. O., & King, I. (2016). The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Fülöp, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1,3,4-Oxadiazole-2-carboxaldehyde, 5-methyl- (9CI), CasNo.164024-09-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. download.basf.com [download.basf.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.de [fishersci.de]

The Latent Electrophile: Bioisosteric Utility of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole

[1]

Executive Summary

2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole represents a specialized scaffold in medicinal chemistry, functioning as a dual-purpose motif: a stable, lipophilic bioisostere of

This guide analyzes the physicochemical properties, synthetic pathways, and bioisosteric applications of this molecule, specifically targeting its utility in Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.

Physicochemical Profile & Bioisosteric Logic[2][3][4]

The Oxadiazole Core

The 1,3,4-oxadiazole ring is a planar, aromatic system acting as a non-classical bioisostere for carboxylic derivatives.

-

H-Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors (HBA), mimicking the carbonyl oxygen of esters/amides.

-

Lipophilicity: The ring lowers polar surface area (PSA) relative to the hydrolyzed acid, enhancing blood-brain barrier (BBB) penetration.[1]

-

Metabolic Stability: Unlike esters (susceptible to esterases) or amides (susceptible to amidases), the oxadiazole ring is generally resistant to hydrolytic cleavage in vivo.[1]

The Dimethoxymethyl Functionality

The acetal group at the C2 position serves two distinct roles depending on the biological compartment:

-

Neutral pH (Systemic Circulation): The acetal is stable.[1] It acts as a bulky, lipophilic surrogate for an isopropyl or tert-butyl group, but with added electron-donating oxygen atoms that can engage in specific solvation or receptor interactions.[1]

-

Acidic pH (Lysosome/Tumor Microenvironment): The acetal is acid-labile.[1] Hydrolysis reveals the 5-methyl-1,3,4-oxadiazole-2-carbaldehyde , a potent electrophile capable of covalent Schiff base formation with lysine residues in the target protein.[1]

Comparative Data Table

| Property | Ester Analog (Ethyl acetate deriv.) | This compound | Impact |

| LogP | ~0.73 | ~1.25 | Increased Lipophilicity (Better permeability) |

| TPSA | 26.3 Ų | 50.1 Ų | Moderate Polarity (Maintains solubility) |

| H-Bond Acceptors | 2 | 5 (2 ring N, 2 acetal O, 1 ring O) | Enhanced Interaction Points |

| Metabolic Stability | Low (Esterase sensitive) | High (Ring stable; Acetal pH dependent) | Extended Half-life (Plasma) |

Bioisosteric Mapping & Mechanism

The following diagram illustrates the structural overlay of the oxadiazole scaffold against a standard ester target, highlighting the electronic conservation.

Caption: Structural transition from a labile ester to the stable oxadiazole bioisostere, highlighting the acetal's role as a functional side-chain mimic.

Synthetic Protocols

The synthesis of this compound requires careful handling to prevent premature hydrolysis of the acetal group.[1] The standard POCl₃ cyclization is often too harsh; therefore, a milder dehydration protocol using Burgess reagent or TsCl is recommended for high integrity.

Protocol A: Scaffold Construction

Objective: Synthesis of this compound from hydrazide precursors.

Reagents:

-

Acetic hydrazide (1.0 eq)[1]

-

Dimethoxyacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Acylation: Dissolve acetic hydrazide (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add TEA (25 mmol) followed by dropwise addition of dimethoxyacetyl chloride (11 mmol).

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the diacylhydrazine intermediate).[1]

-

Cyclodehydration (One-Pot): Cool the mixture back to 0°C. Add TsCl (12 mmol) in one portion. Stir at RT for 12–16 hours.[1] Note: TsCl/TEA acts as a mild dehydrating system, avoiding the strong acidity of POCl₃.

-

Workup: Quench with saturated NaHCO₃ (critical to buffer the aqueous phase and protect the acetal). Extract with DCM (3x).[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Unmasking the Aldehyde (Activation)

Objective: Hydrolysis of the acetal to generate the reactive 5-methyl-1,3,4-oxadiazole-2-carbaldehyde for bioconjugation or binding studies.[1]

Methodology:

-

Dissolve the acetal precursor in THF:H₂O (4:1).[1]

-

Add 1M HCl (catalytic amount) or Trifluoroacetic acid (5% v/v).[1]

-

Stir at RT for 1–2 hours.

-

Usage: The aldehyde is unstable and prone to hydration/oxidation. Do not isolate. Use immediately in the subsequent Schiff base formation or biological assay.

Experimental Workflow & Pathway

The following diagram details the synthetic logic and the divergent biological pathways (Stable Bioisostere vs. Reactive Probe).

Caption: Synthetic workflow from precursors to the final scaffold, showing the divergence between stable bioisosteric application and reactive probe generation.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal fragment (MW ~158 Da).[1]

-

Vector Exploration: The acetal methoxy groups provide vectors for growing the fragment. Displacement of one methoxy group with amines or carbon nucleophiles (under Lewis acid catalysis) allows for rapid library generation around the oxadiazole core.[1]

-

Solubility Anchor: The high oxygen content ensures the fragment remains soluble in DMSO/buffer mixtures during high-concentration NMR screening.

Covalent Inhibition (TME Targeting)

In oncology, the Tumor Microenvironment (TME) is often acidic (pH ~6.5).[1]

-

Hypothesis: The dimethoxymethyl group remains stable in systemic circulation (pH 7.4).[1] Upon entering the acidic TME or lysosome, it hydrolyzes to the aldehyde.

-

Mechanism: The aldehyde forms a reversible covalent bond (imine) with non-catalytic lysine residues near the binding site, increasing residence time (

) and potency.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link[1]

-

Jakopin, Z. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Current Organic Chemistry, 2017. Link

-

Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Contextual reference for oxygen-rich bioisosteres). Angewandte Chemie Int. Ed., 2006.[2] Link[1]

-

Pate, A., et al. "1,3,4-Oxadiazole: A Privileged Scaffold in Drug Discovery." Expert Opinion on Drug Discovery, 2020. Link[1]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link[1]

Electronic Properties of Methyl-Substituted 1,3,4-Oxadiazoles: A Guide for Molecular Design

Topic: Electronic Properties of Methyl-Substituted 1,3,4-Oxadiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in both medicinal chemistry and optoelectronics due to its inherent electron-deficiency, high thermal stability, and resistance to oxidative degradation. While aryl-substituted derivatives are widely documented for their extended conjugation, methyl-substituted 1,3,4-oxadiazoles offer a distinct electronic profile characterized by a wider band gap, increased solubility, and specific metabolic liabilities that can be exploited for prodrug strategies.

This guide provides a technical analysis of how methyl substitution perturbs the electronic structure of the 1,3,4-oxadiazole core. It synthesizes molecular orbital theory, photophysical data, and synthetic protocols to aid researchers in designing next-generation electron transport materials (ETMs) and bioactive small molecules.

Electronic Structure & Molecular Orbital Theory

The Electron-Deficient Core

The 1,3,4-oxadiazole ring is intrinsically electron-deficient (−I effect of Nitrogen and Oxygen). The presence of two pyridine-type nitrogen atoms at positions 3 and 4 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electron acceptor (n-type semiconductor).

The Methyl Perturbation (+I Effect)

Substituting the 2- and 5-positions with methyl groups introduces a positive inductive effect (+I). Unlike aryl substituents, which lower the HOMO-LUMO gap via

-

Destabilize the HOMO: The electron-donating nature of the methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) via hyperconjugation.

-

Widen the Band Gap: Because the methyl group does not provide extended

-orbitals for delocalization, the stabilization of the LUMO is less pronounced than the destabilization of the HOMO, resulting in a wider optical band gap ( -

Hardness: Methyl-substituted oxadiazoles are chemically "harder" (in the Pearson HSAB sense) than their phenyl counterparts, influencing their stability against redox reactions.

Visualization: Electronic Energy Level Diagram

The following diagram illustrates the comparative energy levels of the parent heterocycle, the dimethyl derivative, and a diphenyl reference, highlighting the band gap engineering potential.

Caption: Comparative frontier molecular orbital energies. Methyl substitution raises the HOMO via inductive effects without the significant LUMO stabilization seen in aryl conjugation.

Photophysical & Transport Properties[1][2][3][4]

UV-Vis Absorption & Fluorescence

Methyl-substituted 1,3,4-oxadiazoles exhibit a hypsochromic shift (blue shift) relative to aryl derivatives due to the lack of extended conjugation.

-

Absorption

: Typically < 250 nm for simple alkyl derivatives. -

Fluorescence: Weak fluorescence in solution due to efficient non-radiative decay pathways, but quantum yield (

) increases in solid-state or rigid matrices.

Electron Transport (ETM) Capability

Despite the wider gap, the 1,3,4-oxadiazole core retains high electron affinity (EA). In OLEDs, methyl-substituted derivatives are often used as hole-blocking layers rather than emitters. The methyl groups provide steric bulk that disrupts

Synthesis & Structural Characterization[5][6][7]

The synthesis of 2,5-dimethyl-1,3,4-oxadiazole is a robust self-validating protocol. The cyclodehydration of

Visualization: Synthesis Workflow

Caption: Cyclodehydration pathway. The formation of the diacetylhydrazine intermediate is the critical quality control point.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole

Objective: Isolate high-purity crystalline product for electronic characterization.

-

Acylation: To a stirred solution of hydrazine hydrate (10 mmol) in ethanol (20 mL) at 0°C, add acetic anhydride (22 mmol) dropwise. Causality: Low temperature prevents uncontrolled exothermic reaction and di-acylation side products.

-

Precipitation: Stir at room temperature for 2 hours. The white solid (

-diacetylhydrazine) precipitates. Filter and dry. -

Cyclodehydration: Suspend the intermediate (5 mmol) in

(15 mL). Reflux at 100°C for 4 hours. Causality: -

Quenching: Pour the cooled reaction mixture onto crushed ice (200 g) with vigorous stirring. Safety: Exothermic hydrolysis of excess

. -

Extraction: Neutralize with

and extract with dichloromethane ( -

Validation: Verify structure via

NMR (

Protocol B: Cyclic Voltammetry (HOMO/LUMO Determination)

Objective: Quantify ionization potential (

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent/Electrolyte: Anhydrous Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Standard: Ferrocene (

) internal standard. -

Measurement: Scan rate 100 mV/s. Measure

and -

Calculation:

Applications & Structure-Activity Relationship (SAR)

Medicinal Chemistry: The Metabolic Switch

In drug design, the methyl-oxadiazole motif serves as a bioisostere for esters and amides. However, the methyl group is a metabolic "soft spot," susceptible to CYP450-mediated oxidation to hydroxymethyl and carboxylic acid derivatives.

-

Strategy: Use methyl-oxadiazole to improve solubility, but block metabolism by fluorination (e.g., trifluoromethyl) if half-life extension is required.

Optoelectronics: Hole Blocking

The high ionization potential (deep HOMO) of methyl-substituted oxadiazoles makes them effective Hole Blocking Materials (HBM) . They prevent hole leakage from the emissive layer to the cathode, confining excitons within the emissive layer for higher efficiency.

Visualization: SAR & Application Flow

Caption: Divergent utility of the methyl-oxadiazole scaffold in pharma and materials science.

Data Summary: Electronic Parameters

The following table contrasts the electronic properties of the methyl derivative against standard aryl analogues.

| Parameter | 2,5-Dimethyl-1,3,4-oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole (PBD) | Trend / Causality |

| HOMO (eV) | ~ -6.5 to -6.8 | -6.1 to -6.3 | Methyl (+I) raises HOMO vs H, but lack of conjugation keeps it deeper than Phenyl. |

| LUMO (eV) | ~ -1.6 to -1.8 | -2.4 to -2.6 | Lack of conjugation in Methyl derivative destabilizes LUMO significantly. |

| Band Gap (eV) | ~ 4.8 - 5.0 | ~ 3.7 - 3.9 | Methyl derivatives are wide-gap semiconductors; transparent to visible light. |

| Dipole Moment (D) | ~ 3.5 - 4.0 | ~ 3.0 - 3.5 | High polarity of the heterocycle dominates; methyl groups add vector components. |

| Solubility | High (Polar Solvents) | Low (Requires non-polar) | Methyl groups disrupt crystal packing, enhancing solubility. |

References

-

Naliapara, Y. et al. Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Pujar, G.H. et al. Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore. Int. J. Pure App. Biosci. [Link]

-

Kulkarni, M.V. et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. [Link]

-

Bhanuprakash, K. et al. Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene. ResearchGate. [Link]

An In-Depth Technical Guide to 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and this particular derivative presents unique opportunities for further functionalization and drug design. This document details the molecular formula and weight of the title compound, outlines a representative synthetic pathway, and explores the broader therapeutic applications of the 1,3,4-oxadiazole class of molecules, supported by spectroscopic data and insights into their mechanism of action.

Introduction to 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The 2,5-disubstituted analogs, in particular, offer a tunable platform for modulating biological activity through the introduction of various functional groups.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its characterization, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | PubChem |

| Monoisotopic Mass | 158.06914 Da | PubChem |

| Appearance | Predicted to be a solid or liquid | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Representative Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a 1,2-diacylhydrazine or a related intermediate. A common and effective method utilizes an acid hydrazide and a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]

General Synthetic Workflow

The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Step-by-Step Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the title compound, "R¹" would be a protected hydroxymethyl group and "R²" would be a methyl group.

-

Preparation of the Acid Hydrazide: The required acid hydrazide (e.g., acetohydrazide) is typically prepared by reacting the corresponding ester with hydrazine hydrate.[7]

-

Acylation Reaction: In a round-bottom flask, the acid hydrazide (1 equivalent) is dissolved in a suitable solvent. The carboxylic acid (1 equivalent) is then added to the solution.

-

Cyclodehydration: Phosphorus oxychloride (POCl₃) is added dropwise to the reaction mixture as both a solvent and a dehydrating agent.[8] The mixture is then refluxed for a specified period, typically several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[7]

Spectroscopic Characterization

The structure of the synthesized 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxadiazole ring around 1610-1620 cm⁻¹ and the C-O-C stretching vibration in the range of 1090-1100 cm⁻¹.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons of the substituents at the 2 and 5 positions. For the title compound, one would expect to see a singlet for the methyl protons and signals for the dimethoxymethyl group.[11][12]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the two carbons of the oxadiazole ring in the range of 161-166 ppm.[13][14]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its identity.[7][13]

Therapeutic Potential and Applications in Drug Development

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.

Caption: Diverse therapeutic potential of the 1,3,4-oxadiazole core.

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes.

-

Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several anticancer agents.[17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.

-

Anti-inflammatory Activity: Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8]

-

Anticonvulsant Activity: The structural features of the 1,3,4-oxadiazole ring have been explored for the development of novel anticonvulsant drugs.[3]

The dimethoxymethyl group in this compound is a protected aldehyde, which can be deprotected under acidic conditions to yield the corresponding aldehyde. This functionality provides a reactive handle for further chemical modifications, such as the synthesis of Schiff bases or other derivatives, thereby expanding the chemical space for drug discovery.

Conclusion

This compound is a valuable compound built upon the pharmacologically significant 1,3,4-oxadiazole scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and the potential for further functionalization make it an attractive target for researchers in drug development. The diverse biological activities associated with the 1,3,4-oxadiazole core underscore the potential of this and related compounds in the discovery of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Alam, M. M., & Lee, D. U. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(38), 24655-24673.

- Zarghi, A., & Arfaei, S. (2011). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 79(4), 743-777.

- Benson, T. J., & Hulce, M. (2015). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 6(11), 6414-6418.

- Shaikh, S., & Zaheer, Z. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 18(6), 578-601.

- Bhutani, R., & Pathak, D. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 1-13.

- Khan, I., Ibrar, A., & Abbas, N. (2019). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Current Organic Chemistry, 23(14), 1534-1561.

- Leena, K. P., Sreedhar, R., Unnikrishnan, A., & James, S. (2017). Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1-10.

- Narayana Swamy, G., & Sreenivasa, G. M. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

- Al-Ghorbani, M., & El-Gamal, H. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry, 12(4), 5133-5147.

- Kumar, R., & Chauhan, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(6), 14382-14401.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-5.

- Bondock, S., Adel, S., & Etman, H. A. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10443-10477.

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

- Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496.

- Kumar, D., Kumar, N., & Singh, S. K. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.

- Reddy, T. S., & Reddy, C. S. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Molecular Structure, 1224, 129033.

- Ali, M. A., & Shah, S. A. A. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(43), 6035-6045.

- Kumar, K. A., & Jayaroopa, P. (2013). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 755-758.

- Kumar, A., & Narasimhan, B. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Wang, Y., Zhang, Y., & Liu, Z. (2018). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 14, 1446-1453.

- Sharma, P. C., & Kumar, A. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Current Issues in Molecular Biology, 46(9), 8196-8221.

- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(1), 18-24.

- Wujec, M., & Paneth, A. (2021).

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(9), 1230.

- Khan, I. H., & Ahmad, S. (2005). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Patel, R. V., & Chikhalia, K. H. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(2), 243-250.

- Li, J., Wen, J. X., Lu, X. C., Hou, G. Q., Gao, X., Li, Y., & Liu, L. (2021).

- Li, Y., & He, W. (2021). Nucleophilic reactions in the synthesis of 1,3,4‐oxadiazoles. Chemistry–An Asian Journal, 16(16), 2136-2147.

- Kumar, R., & Singh, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ChemistrySelect, 7(22), e202200881.

- Kumar, R., & Singh, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ChemistrySelect, 7(22), e202200881.

- Kudelko, A., & Luczynski, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7792.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmspr.in [ijmspr.in]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

Solubility profile of dimethoxymethyl-1,3,4-oxadiazoles in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Dimethoxymethyl-1,3,4-oxadiazoles in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] The solubility of these compounds is a critical determinant of their utility, influencing everything from reaction conditions during synthesis to bioavailability in preclinical studies. This guide provides a comprehensive examination of the solubility profile of a specific, yet increasingly relevant subclass: dimethoxymethyl-1,3,4-oxadiazoles. While direct quantitative data for this exact substitution pattern is sparse in public literature, this document synthesizes foundational solubility principles, data from analogous structures, and robust experimental protocols to provide researchers, scientists, and drug development professionals with a predictive and practical framework for understanding and manipulating the solubility of these promising molecules.

Introduction: The Significance of the 1,3,4-Oxadiazole Core and Alkoxy Substituents

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its structure is characterized by a planar geometry and an electron-deficient nature, a consequence of the two electronegative, pyridine-like nitrogen atoms.[3] This electron deficiency contributes to the ring's high chemical and metabolic stability, making it a "privileged scaffold" in drug discovery.[2]

From a physicochemical standpoint, the 1,3,4-oxadiazole moiety is a hydrogen bond acceptor (via the nitrogen and oxygen atoms) but not a donor. This property, combined with its dipole moment, classifies it as a polar functional group. The parent, unsubstituted 1,3,4-oxadiazole is noted to be soluble in water, establishing the core's hydrophilic character.[1][3]

However, in virtually all pharmaceutical applications, the core is substituted at the 2- and 5-positions. The nature of these substituents dictates the overall physicochemical properties of the molecule.[1] This guide focuses on the dimethoxymethyl group, a substituent that introduces several key features:

-

Ether Linkages: The C-O-C bonds are polar and can act as hydrogen bond acceptors.

-

Alkyl Character: The methyl groups contribute to lipophilicity.

-

Flexibility: The single bonds in the side chain allow for conformational flexibility.

Understanding how these features interact with the polar 1,3,4-oxadiazole core is essential for predicting and controlling solubility in various organic media.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is the foundational principle of solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The key intermolecular forces at play for dimethoxymethyl-1,3,4-oxadiazoles are:

-

Dipole-Dipole Interactions: The polar 1,3,4-oxadiazole ring and the ether groups on the side chains create permanent dipoles that can interact with polar solvents.

-

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the nitrogen and oxygen atoms are effective hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (like alcohols) can engage in strong interactions.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction for nonpolar moieties. The alkyl portions of the substituents and the overall molecular surface area contribute to these interactions.

The balance of these forces determines the solubility in a given solvent.

Predicted Solubility Profile of Dimethoxymethyl-1,3,4-oxadiazoles

Based on the molecular structure and first principles, we can predict the solubility behavior across different classes of organic solvents. This analysis is informed by qualitative data from various substituted 1,3,4-oxadiazoles, which are frequently reported as being soluble in solvents like DMSO, methanol (MeOH), and chloroform (CHCl₃).[5]

Polar Aprotic Solvents

-

Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)

-

Expected Solubility: High

-

Causality: These solvents have large dipole moments and can effectively solvate the polar 1,3,4-oxadiazole core through strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. The lack of strong solvent-solvent hydrogen bonding networks (as seen in water or alcohols) means less energy is required to create a cavity for the solute. For many 1,3,4-oxadiazole derivatives, DMSO is a common choice for creating stock solutions for biological screening.[6]

Polar Protic Solvents

-

Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

-

Expected Solubility: Good to Moderate

-

Causality: These solvents are excellent hydrogen bond donors and can form strong hydrogen bonds with the nitrogen and oxygen atoms of the oxadiazole ring and the ether side chains. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol) due to the decreasing polarity of the solvent. Recrystallization of 1,3,4-oxadiazole derivatives is often performed from ethanol or methanol, indicating sufficient solubility at elevated temperatures followed by lower solubility at room temperature—an ideal profile for purification.[6][7]

Halogenated Solvents

-

Examples: Dichloromethane (DCM), Chloroform (CHCl₃)

-

Expected Solubility: Good to Moderate

-

Causality: These solvents are weakly polar and can engage in dipole-dipole interactions. Their primary utility is in dissolving compounds of intermediate polarity. The overall polarity of a dimethoxymethyl-1,3,4-oxadiazole is a balance between its polar core/ether groups and its nonpolar alkyl components, making it well-suited for solubility in this class of solvents. Many synthetic procedures for oxadiazoles report solubility in chloroform.[5]

Ethereal Solvents

-

Examples: Tetrahydrofuran (THF), Diethyl Ether (Et₂O)

-

Expected Solubility: Moderate to Low

-

Causality: These solvents are less polar than the previous classes. THF, being more polar, is expected to be a better solvent than diethyl ether. The ether linkages in the solvent can interact with the solute, but the overall solvating power for a polar heterocyclic core is diminished.

Nonpolar Solvents

-

Examples: Toluene, Hexanes, Heptane

-

Expected Solubility: Very Low to Insoluble

-

Causality: These solvents lack a significant dipole moment and cannot form hydrogen bonds. The primary intermolecular forces are weak van der Waals forces. The energy required to break the solute's crystal lattice is not sufficiently compensated by the weak solute-solvent interactions. The polar nature of the 1,3,4-oxadiazole ring dominates, rendering the molecule insoluble in highly nonpolar media.

The expected solubility trends are summarized in the table below.

| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility |

| Polar Aprotic | DMSO, DMF | Strong Dipole-Dipole | High |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Good to Moderate |

| Halogenated | DCM, Chloroform | Dipole-Dipole | Good to Moderate |

| Ethereal | THF, Diethyl Ether | Dipole-Dipole, Van der Waals | Moderate to Low |

| Nonpolar | Toluene, Hexanes | Van der Waals | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental protocols are necessary. The two most relevant types of solubility for drug development are kinetic and thermodynamic.

Kinetic Solubility Screening

This is a high-throughput method used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the desired aqueous buffer or organic solvent into a 96-well microplate.

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25 °C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, after centrifugation, measure the concentration of the compound remaining in the supernatant using UV-Vis spectroscopy or LC-MS.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal deviates from a linear response, indicating the onset of precipitation.

Thermodynamic Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the selected organic solvent. Ensure enough solid is present to maintain a saturated solution with visible excess solid.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-